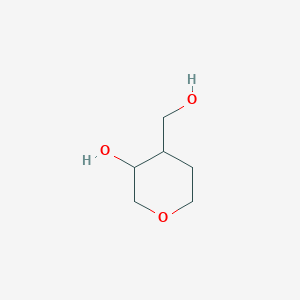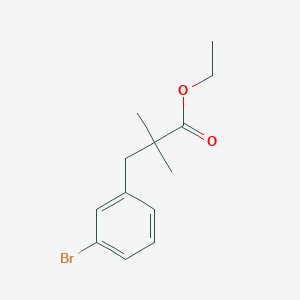
3-Bromo-2-(3-chloropropyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(3-chloropropyl)thiophene is an organosulfur compound with the molecular formula C7H8BrClS. This compound is characterized by a thiophene ring substituted with a bromine atom at the third position and a chloropropyl group at the second position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the debromination of 2,3,5-tribromothiophene, which is obtained by bromination of thiophene . The reaction conditions often involve the use of bromine and a suitable solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of 3-Bromo-2-(3-chloropropyl)thiophene may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of bromine and chlorinated compounds.
化学反应分析
Types of Reactions
3-Bromo-2-(3-chloropropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
科学研究应用
3-Bromo-2-(3-chloropropyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
作用机制
The mechanism of action of 3-Bromo-2-(3-chloropropyl)thiophene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. The thiophene ring’s aromaticity allows for π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
相似化合物的比较
Similar Compounds
3-Bromothiophene: Lacks the chloropropyl group and has different reactivity and applications.
2-Bromothiophene: Differently substituted thiophene with distinct chemical properties.
3-Chlorothiophene: Contains a chlorine atom instead of bromine, leading to variations in reactivity.
Uniqueness
3-Bromo-2-(3-chloropropyl)thiophene is unique due to the presence of both bromine and chloropropyl groups, which provide a combination of reactivity and functionalization options not found in simpler thiophene derivatives. This dual substitution allows for versatile applications in synthetic chemistry and material science .
属性
分子式 |
C7H8BrClS |
|---|---|
分子量 |
239.56 g/mol |
IUPAC 名称 |
3-bromo-2-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8BrClS/c8-6-3-5-10-7(6)2-1-4-9/h3,5H,1-2,4H2 |
InChI 键 |
QPROLCWSARBWLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1Br)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


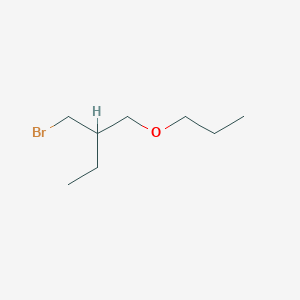
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)

![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
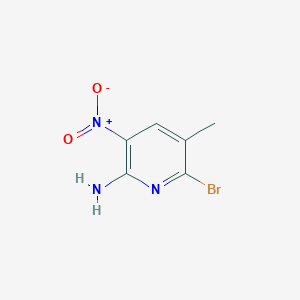
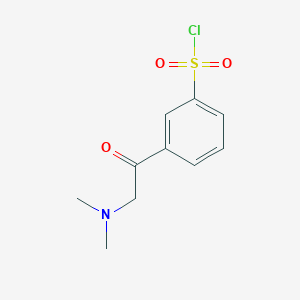
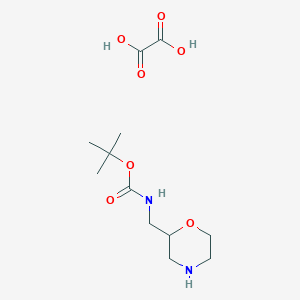
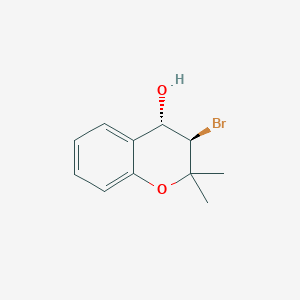

amine](/img/structure/B13151624.png)
